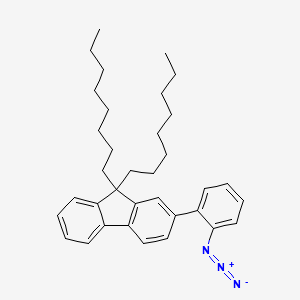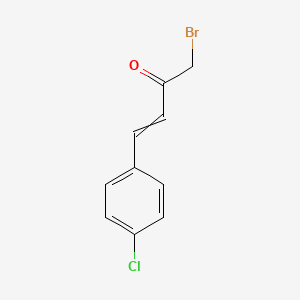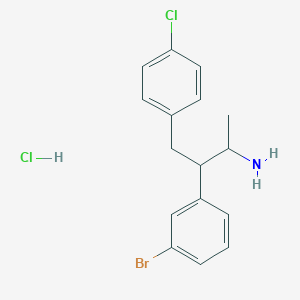![molecular formula C20H19FN2O3S B12597864 N-cyclopropyl-4-fluoro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide CAS No. 606095-26-5](/img/structure/B12597864.png)
N-cyclopropyl-4-fluoro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-4-fluoro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide is a complex organic compound that features a quinoline core, a cyclopropyl group, and a benzenesulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-fluoro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide typically involves multi-step organic synthesis. The key steps include:
Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis or Friedländer synthesis, which involve the cyclization of aniline derivatives with carbonyl compounds.
Introduction of the Fluoro Group: Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Cyclopropylation: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Sulfonamide Formation: The final step involves the formation of the sulfonamide linkage, typically through the reaction of the amine with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinoline N-oxides, while reduction can yield dihydroquinolines.
Applications De Recherche Scientifique
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Chemical Biology: It can serve as a probe to study various biochemical pathways and mechanisms.
Industrial Applications: The compound may find use in the development of new materials or as a precursor for other complex molecules.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-4-fluoro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide would depend on its specific biological target. Generally, compounds with a quinoline core can interact with DNA, enzymes, or receptors, potentially inhibiting their function or altering their activity. The cyclopropyl and fluoro groups can enhance binding affinity and selectivity towards specific targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluoroquinolones: These are a class of antibiotics that share the quinoline core and fluoro substituent.
Sulfonamides: These compounds contain the sulfonamide moiety and are widely used as antibiotics.
Uniqueness
N-cyclopropyl-4-fluoro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide is unique due to the combination of its structural features, which can confer distinct biological activity and chemical reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
606095-26-5 |
|---|---|
Formule moléculaire |
C20H19FN2O3S |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
N-cyclopropyl-4-fluoro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C20H19FN2O3S/c1-13-2-9-19-14(10-13)11-15(20(24)22-19)12-23(17-5-6-17)27(25,26)18-7-3-16(21)4-8-18/h2-4,7-11,17H,5-6,12H2,1H3,(H,22,24) |
Clé InChI |
YQFYNBRTNRPCGB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CC3)S(=O)(=O)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Isoquinolin-5-yl-3-[2-[4-(trifluoromethoxy)phenyl]ethyl]urea](/img/structure/B12597788.png)

![2-Hydroxy-3-isopropyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12597797.png)
![N-{5-[(3-Nitrophenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12597798.png)
![N'-[2-(2-methoxyphenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12597799.png)
![4-[Bis(ethylsulfanyl)methyl]-2-methoxy-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B12597819.png)
![N-{2-[(3-Cyano-8-methyl-2-quinolinyl)amino]ethyl}-3-methoxybenzamide](/img/structure/B12597827.png)
![5-hydroxy-4-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-isoquinolin-1-one](/img/structure/B12597835.png)
![2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(2-furylmethyl)acetamide](/img/structure/B12597848.png)

![9H-Thioxanthen-9-one, 3-[4-(1,1-dimethylethyl)phenyl]-, 10,10-dioxide](/img/structure/B12597866.png)


![3-Hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12597889.png)
